![molecular formula C11H9ClN2O3S B2911939 4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid CAS No. 352699-95-7](/img/structure/B2911939.png)
4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid
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Overview
Description
“4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and studied for their anti-tubercular properties . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using molecular docking . The structure-activity relationships of the new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
Benzothiazole derivatives undergo various chemical reactions during their synthesis. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary depending on the specific derivative and its synthesis process .Mechanism of Action
Safety and Hazards
Future Directions
Benzothiazole derivatives, including “4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid”, continue to be a topic of research due to their potential medicinal properties . Future research may focus on optimizing the synthesis process, studying their mechanisms of action in more detail, and evaluating their safety and efficacy in clinical trials.
properties
IUPAC Name |
4-[(6-chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3S/c12-6-1-2-7-8(5-6)18-11(13-7)14-9(15)3-4-10(16)17/h1-2,5H,3-4H2,(H,16,17)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIYHNXMOHFKLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid |
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